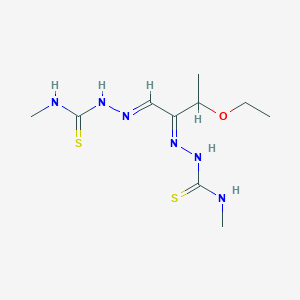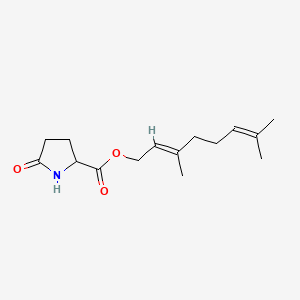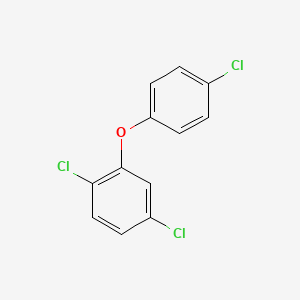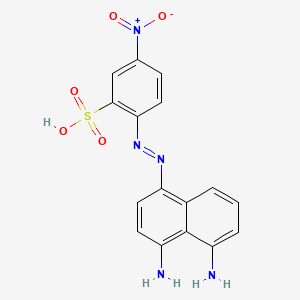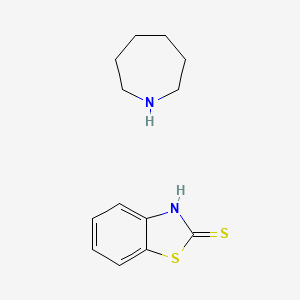
azepane;3H-1,3-benzothiazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepane;3H-1,3-benzothiazole-2-thione is a compound that combines the structural features of azepane and benzothiazole. Azepane is a seven-membered nitrogen-containing heterocycle, while 3H-1,3-benzothiazole-2-thione is a sulfur-containing heterocycle.
Méthodes De Préparation
The synthesis of azepane;3H-1,3-benzothiazole-2-thione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis of benzothiazole derivatives can be achieved through condensation reactions involving 2-aminobenzenethiol with aldehydes or ketones . Industrial production methods may involve the use of catalysts to improve the yield and selectivity of the desired product .
Analyse Des Réactions Chimiques
Azepane;3H-1,3-benzothiazole-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Azepane;3H-1,3-benzothiazole-2-thione has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it has been studied for its potential as an inhibitor of various enzymes and as an anticancer agent . In medicine, it has shown promise as a potential drug candidate for the treatment of various diseases . In industry, it is used in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of azepane;3H-1,3-benzothiazole-2-thione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Azepane;3H-1,3-benzothiazole-2-thione can be compared with other similar compounds, such as 1,3-benzothiazole-2-thione and its derivatives. These compounds share similar structural features but may differ in their chemical reactivity and biological activity . The uniqueness of this compound lies in its combination of azepane and benzothiazole moieties, which can impart distinct properties and applications .
Propriétés
Numéro CAS |
58888-46-3 |
|---|---|
Formule moléculaire |
C13H18N2S2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
azepane;3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C7H5NS2.C6H13N/c9-7-8-5-3-1-2-4-6(5)10-7;1-2-4-6-7-5-3-1/h1-4H,(H,8,9);7H,1-6H2 |
Clé InChI |
AWFKSASGNNQALM-UHFFFAOYSA-N |
SMILES canonique |
C1CCCNCC1.C1=CC=C2C(=C1)NC(=S)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



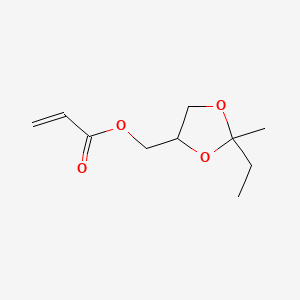
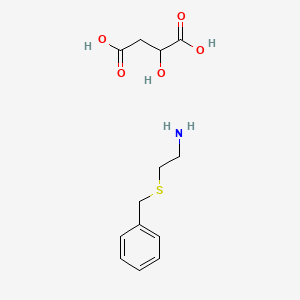
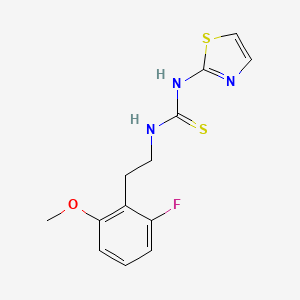

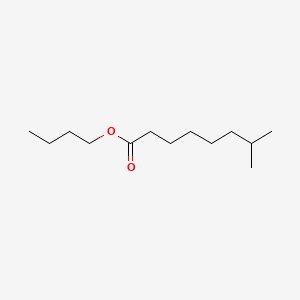
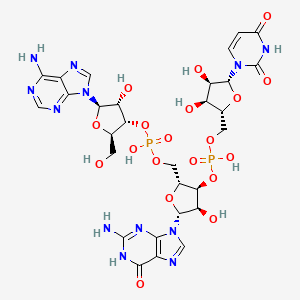
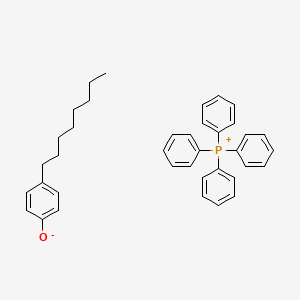
![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)
